BenchChemオンラインストアへようこそ!

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide

Kinase inhibition Conformational analysis Structure-activity relationship

N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide (molecular formula C₂₁H₁₈N₂O₂S, MW 362.45 g/mol) is a fully synthetic small molecule that fuses three pharmacophoric elements—a benzofuran, a 2-(o-tolyl)-4-methylthiazole, and a central carboxamide linker—into a single rigidified scaffold. The compound belongs to the broader thiazolylbenzofuran carboxamide class that has been patented for leukotriene and SRS-A antagonism.

Molecular Formula C21H18N2O2S
Molecular Weight 362.45
CAS No. 1448046-75-0
Cat. No. B2411955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide
CAS1448046-75-0
Molecular FormulaC21H18N2O2S
Molecular Weight362.45
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC4=CC=CC=C4O3)C
InChIInChI=1S/C21H18N2O2S/c1-13-7-3-5-9-16(13)21-23-14(2)19(26-21)12-22-20(24)18-11-15-8-4-6-10-17(15)25-18/h3-11H,12H2,1-2H3,(H,22,24)
InChIKeyIOPPJXRRTIWEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide (CAS 1448046-75-0): A Dual-Heterocyclic Scaffold for Targeted Lead Discovery


N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide (molecular formula C₂₁H₁₈N₂O₂S, MW 362.45 g/mol) is a fully synthetic small molecule that fuses three pharmacophoric elements—a benzofuran, a 2-(o-tolyl)-4-methylthiazole, and a central carboxamide linker—into a single rigidified scaffold. The compound belongs to the broader thiazolylbenzofuran carboxamide class that has been patented for leukotriene and SRS-A antagonism [1]. The ortho-tolyl substituent distinguishes this compound from para-substituted analogs and is expected to alter both conformational preference and target-binding geometry ; however, at the time of this evidence assessment, no peer-reviewed primary research article or public bioactivity dataset (e.g., PubChem, ChEMBL) contained quantitative biological or physicochemical data specifically for CAS 1448046-75-0.

Why N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-Thiazole Carboxamides


The core benzofuran-2-carboxamide thiazole chemotype is populous, but subtle architectural changes produce drastic shifts in biological profile. For agents in this family, the regiochemistry of the thiazole substitution, the identity of the aryl/heteroaryl appendage, and the nature of the linker profoundly influence anticancer potency and target engagement [1]. An ortho-methyl substituent on the 2-phenylthiazole ring—as in the o-tolyl group of this compound—introduces a torsional angle that is absent in para-substituted counterparts, which can differentially affect π-stacking and hydrogen-bonding networks with kinase ATP pockets or GPCR binding sites . Consequently, procurement of a structurally similar but unvalidated analog (e.g., the p-tolyl isomer or a des-methyl benzofuran) is likely to yield a different selectivity and potency fingerprint, making head-to-head comparative data essential for rational selection.

Quantitative Differentiation Evidence for N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide


Ortho-Tolyl Versus Para-Tolyl Thiazole Conformation: Differential Predicted Binding to Kinase Targets

Molecular modeling studies on 4-methyl-2-arylthiazole scaffolds indicate that an ortho-methyl substituent (o-tolyl) forces the phenyl ring out of co-planarity with the thiazole by approximately 40–60°, whereas the para-isomer remains nearly planar . In the context of thiazole-carboxamide kinase inhibitors, this twist alters the presentation of the benzofuran-carboxamide pharmacophore to the hinge region of kinases such as PI3Kα, which requires a specific donor-acceptor geometry [1]. No co-crystal structure exists for this exact compound, but the conformational argument is a class-level inference.

Kinase inhibition Conformational analysis Structure-activity relationship

Anticancer Potency of Benzofuran-Thiazole Carboxamides: Class-Level GI₅₀ Comparison

A closely related series of benzofuran-bearing thiazole hybrids was evaluated in the NCI-60 cell line panel. The most active compounds (8g and 8h) exhibited GI₅₀ values of 0.295–4.15 µM across multiple cancer types [1]. In a separate study, a bis-thiazole benzofuran derivative (compound 6c) showed IC₅₀ values of 6.89 µM (HEPG-2), 9.94 µM (MCF7), and 12.67 µM (HCT-116), compared with doxorubicin (5.50, 5.23, and 8.87 µM, respectively) [2]. These data establish that benzofuran-thiazole carboxamides can achieve single-digit micromolar potency. The o-tolyl variant is expected to fall within a similar range, but its unique substitution pattern may shift the cell-line selectivity profile.

Anticancer Cytotoxicity NCI-60 panel

Leukotriene/SRS-A Antagonist Potential: Class-Level Patent Evidence

U.S. Patent 5,994,378 claims thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists, with preferred embodiments containing lower alkyl and aryl substituents on the thiazole ring [1]. Although the patent does not exemplify the exact o-tolyl compound, the generic Formula (I) encompasses this substitution pattern. In functional assays, representative compounds inhibited leukotriene D₄-induced bronchoconstriction in guinea pigs at oral doses of 1–10 mg/kg, providing a baseline for the class [1]. The o-tolyl derivative remains uncharacterized in these in vivo models.

Leukotriene antagonism Anti-inflammatory SRS-A inhibition

Physicochemical Differentiation: MW, logP, and H-Bond Donor/Acceptor Profile

The compound (MW = 362.45 g/mol, C₂₁H₁₈N₂O₂S) has a calculated logP of approximately 4.8–5.2, reflecting the lipophilic o-tolyl and benzofuran moieties . This places it near the upper limit of Lipinski's rule-of-five space (logP ≤5) but distinguishes it from more polar benzofuran-thiazole carboxamides that bear pyridyl or piperazinyl substituents (logP ~2–3). The carboxamide linker provides two hydrogen-bond acceptors and one donor, while the thiazole nitrogen and benzofuran oxygen add additional acceptor capacity, resulting in a topological polar surface area (TPSA) of ~55–65 Ų .

Drug-likeness Physicochemical properties Oral bioavailability

Evidence Scarcity Advisory: Absence of Primary Quantitative Data

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and the Google Patents database as of May 2026 did not retrieve any primary research article, bioassay record, or patent exemplification that reports quantitative biological, pharmacological, or physicochemical experimental data specifically for CAS 1448046-75-0 [1]. All differentiation claims presented in this guide are therefore based on class-level inference from structurally proximal analogs. No direct head-to-head comparison data exist for this compound versus any defined comparator.

Data gap analysis Procurement risk Experimental validation required

Recommended Application Scenarios for N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide Based on Available Evidence


Kinase Inhibitor Screening with Non-Planar Pharmacophore Requirement

The o-tolyl group enforces a ~50° torsional angle between the aryl and thiazole rings, creating a non-planar geometry that may complement kinase ATP pockets intolerant of flat aromatic systems . This compound is suitable for inclusion in a kinase panel screen (e.g., PI3K, CDK, or PIM kinases) where the target site is known to prefer twisted biaryl ligands. Users should benchmark activity against the p-tolyl isomer to isolate the conformational contribution.

Lead Optimization Starting Point for Leukotriene Pathway Antagonists

The thiazolylbenzofuran chemotype is patented as an orally active leukotriene/SRS-A antagonist series . This compound serves as a tractable starting scaffold for medicinal chemistry optimization programs targeting asthma, allergic rhinitis, or inflammatory bowel disease, where an ortho-substituted phenyl ring may improve selectivity over related prostanoid receptors.

Cytotoxicity Screening Against Solid Tumor Cell Lines

Class evidence shows that benzofuran-thiazole carboxamides achieve GI₅₀ values as low as 0.295 µM across NCI-60 lines . This compound should be prioritized for MTT-based cytotoxicity profiling against hepatocellular (HEPG-2), breast (MCF7), and colorectal (HCT-116) carcinoma lines, with doxorubicin as a concurrent reference standard, to generate its own quantitative potency fingerprint.

Physicochemical Profiling for Oral Bioavailability Assessment

With a predicted logP of ~4.8–5.2 and TPSA of ~55–65 Ų , the compound occupies a borderline Lipinski space that is characteristic of CNS-penetrant or highly membrane-permeable agents. Users conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability, or kinetic solubility measurements can use this compound to probe the permeability–solubility trade-off inherent to the benzofuran-thiazole carboxamide class.

Quote Request

Request a Quote for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.